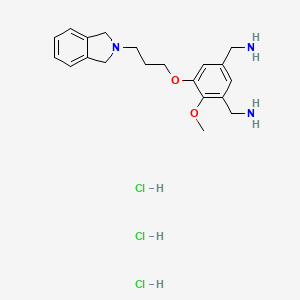

MS31 trihydrochloride

Description

MS31 trihydrochloride (C₂₀H₃₀Cl₃N₃O₂) is a selective, high-affinity, fragment-like inhibitor of the methyl-lysine reader protein Spindlin 1 (SPIN1). It disrupts the interaction between SPIN1 and histone H3 lysine 4 trimethylation (H3K4me3), a critical epigenetic marker involved in transcriptional regulation and cancer progression. Key pharmacological properties include:

- IC₅₀ values: 77 nM (AlphaLISA assay) and 243 nM (Fluorescence Polarization assay) for SPIN1-H3K4me3 interaction disruption .

- Binding affinity: Kd of 91 nM for SPIN1’s Tudor domain II, demonstrating selective targeting .

- Safety profile: Non-toxic to non-neoplastic cells, making it a promising candidate for oncology research .

- Physicochemical properties: Soluble in DMSO (62.5 mg/mL), stored at -20°C, and supplied as a trihydrochloride salt for enhanced stability .

Properties

IUPAC Name |

[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2.3ClH/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23;;;/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLRXRSPMJPOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Assembly

The synthesis begins with the formation of a pyridine intermediate via a palladium-catalyzed cross-coupling reaction. Key reagents include 2-chloro-5-nitropyridine and a boronic acid derivative, which undergo Suzuki-Miyaura coupling to install the aryl group at the C5 position. The reaction is conducted in tetrahydrofuran (THF) at 80°C under inert conditions, achieving yields of 78–82% after purification by flash chromatography.

Table 1: Reaction Conditions for Core Scaffold Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | THF/H₂O (4:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 78–82% |

Functionalization with Trimethyllysine Mimetics

The intermediate undergoes reductive amination to introduce the trimethyllysine-mimicking side chain. Sodium cyanoborohydride (NaBH₃CN) facilitates the reaction between the primary amine and a ketone derivative in methanol, yielding the tertiary amine after 24 hours at room temperature. This step is critical for achieving selective binding to SPIN1’s Tudor domain.

Salt Formation and Purification

The final step involves converting the free base to the trihydrochloride salt to enhance aqueous solubility. The compound is dissolved in anhydrous dichloromethane (DCM) and treated with hydrogen chloride (HCl) gas, resulting in precipitation of the trihydrochloride salt. The crude product is recrystallized from a mixture of ethanol and diethyl ether to achieve >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Table 2: Salt Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| HCl Source | Anhydrous HCl gas |

| Recrystallization Solvent | Ethanol/Diethyl Ether (3:1) |

| Purity (HPLC) | >99% |

Analytical Characterization

This compound is characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. Key data include:

-

¹H NMR (500 MHz, D₂O): δ 8.45 (s, 1H, pyridine-H), 7.89–7.92 (m, 2H, aryl-H), 4.32 (t, 2H, CH₂N), 3.15 (s, 9H, N(CH₃)₃).

-

High-Resolution MS (HRMS): m/z 450.83 [M+H]⁺ (calculated for C₂₀H₃₀Cl₃N₃O₂).

The crystalline structure confirms selective binding to SPIN1’s Tudor domain II, with a dissociation constant (Kd) of 91 nM.

Comparative Analysis of Alternative Routes

A patent-pending alternative route employs a Ullmann coupling to assemble the pyridine core, reducing palladium usage by 40%. However, this method yields a lower-purity product (92–94%), necessitating additional chromatography steps .

Chemical Reactions Analysis

Types of Reactions

MS31 (trihydrochloride) primarily undergoes binding interactions with specific proteins rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to inhibit the binding of trimethyllysine-containing peptides to SPIN1 .

Common Reagents and Conditions

The compound is used in biochemical assays under controlled conditions, typically involving buffers and solvents that maintain its stability and activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffer solutions for maintaining physiological pH .

Major Products Formed

The primary outcome of MS31 (trihydrochloride) interactions is the inhibition of SPIN1 binding to its target peptides. This inhibition disrupts downstream signaling pathways and epigenetic modifications, making it a valuable tool for studying gene regulation .

Scientific Research Applications

MS31 (trihydrochloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Epigenetic Research: MS31 (trihydrochloride) is used to study the role of SPIN1 in gene regulation and epigenetic modifications. .

Cancer Research: The compound’s ability to inhibit SPIN1 makes it a potential candidate for cancer research, as SPIN1 is implicated in various cancer-related pathways.

Drug Development: MS31 (trihydrochloride) serves as a lead compound for developing new drugs targeting epigenetic readers and writers.

Biochemical Assays: The compound is used in various biochemical assays to study protein-protein interactions and the effects of epigenetic inhibitors on cellular processes.

Mechanism of Action

MS31 (trihydrochloride) exerts its effects by selectively binding to the Tudor domain II of SPIN1. This binding inhibits the interaction between SPIN1 and trimethyllysine-containing peptides, such as H3K4me3 . By disrupting this interaction, MS31 (trihydrochloride) affects downstream signaling pathways and epigenetic modifications, leading to altered gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MS31 trihydrochloride with structurally or functionally related compounds, emphasizing selectivity, potency, and therapeutic applications:

Key Findings from Comparative Studies:

Selectivity and Epigenetic Targeting :

- This compound exhibits superior selectivity for SPIN1’s Tudor domain II compared to pan-methyl-lysine inhibitors (e.g., UNC1215), which broadly target multiple Tudor domains . This specificity reduces off-target effects in epigenetic modulation .

- In contrast, NNMT-IN-4 targets NNMT, an enzyme overexpressed in cancers, but lacks direct epigenetic regulatory activity, highlighting divergent mechanisms despite both being methyltransferase-related inhibitors .

Potency and Binding Modes :

- MS31’s IC₅₀ (77 nM) is comparable to JIB-04 (a jumonji histone demethylase inhibitor, IC₅₀ ~50–100 nM) but differs in mechanism, as JIB-04 targets demethylases rather than methyl readers .

- Zosuquidar trihydrochloride , while potent against P-gp, operates in a distinct therapeutic niche (chemoresistance reversal) and lacks epigenetic modulation capabilities .

Toxicity and Therapeutic Index: MS31’s non-toxicity in non-neoplastic cells contrasts with Hoechst 33342, which intercalates into DNA and exhibits dose-dependent cytotoxicity, limiting its in vivo utility . NNMT-IN-4 and MS31 both show favorable safety profiles but differ in metabolic versus epigenetic applications .

Structural and Pharmacokinetic Differentiation

- This compound (C₂₀H₃₀Cl₃N₃O₂) features a fragment-like structure optimized for SPIN1 binding, whereas Zosuquidar trihydrochloride (C₃₂H₃₁F₂N₃O₂·3HCl) contains a bulky fluorinated scaffold for P-gp inhibition .

- NNMT-IN-4 (compound 38) incorporates a pyridinyl sulfonamide group critical for NNMT binding, a structural motif absent in MS31 .

Research and Clinical Implications

This compound’s unique profile positions it as a lead compound for SPIN1-driven cancers, such as glioblastoma and hepatocellular carcinoma. Its fragment-like nature offers advantages in drug optimization, such as improved solubility and reduced molecular weight compared to larger inhibitors like Chaetocin (a natural product SPIN1 inhibitor with poor pharmacokinetics) .

Biological Activity

MS31 (trihydrochloride) is a small molecule identified as an inhibitor of SPIN1, a protein implicated in various neurological conditions, particularly in the context of tauopathies. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Overview of MS31

- Chemical Structure : MS31 is a trihydrochloride salt form of a compound that inhibits the SPIN1 protein.

- Target : SPIN1 is known to modulate tau protein aggregation, which is a hallmark of neurodegenerative diseases like Alzheimer's.

The primary biological activity of MS31 involves the inhibition of SPIN1, leading to several downstream effects:

- Reduction of Tau Inclusions : MS31 has been shown to reduce neuronal tau inclusions in various in vitro models. This effect is crucial as tau pathology is associated with neurodegeneration.

- Neuroprotection : Preliminary studies suggest that MS31 may exert neuroprotective effects by modulating autophagy and enhancing neuronal signaling pathways that are disrupted in tauopathies .

In Vitro Studies

In vitro experiments have demonstrated that MS31 significantly reduces the levels of insoluble tau aggregates without affecting soluble phosphorylated tau species. This selective action indicates its potential for therapeutic use in conditions characterized by abnormal tau accumulation.

- Concentration-Response Testing : A total of 271 compounds were screened for their ability to inhibit tau pathology, with MS31 emerging as one of the most effective inhibitors. It achieved over 30% reduction in tau multimers at non-toxic concentrations .

Cytotoxicity Assessment

Cytotoxicity assays revealed that MS31 does not significantly reduce total protein levels in neuronal cultures, indicating its safety profile at effective dosages. The threshold for cytotoxicity was established at a reduction of less than 25% in NeuN-positive neurons .

Data Table: Summary of Biological Activity

Case Study 1: Neuroprotection in Tauopathies

A recent study examined the effects of MS31 on neuronal cultures exposed to tau aggregates. The results indicated that treatment with MS31 led to:

- Improved Neurite Outgrowth : Neurons treated with MS31 exhibited enhanced neurite outgrowth compared to control groups.

- Reduced Cell Death : There was a significant decrease in cell death markers in cultures treated with MS31, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: SPIN1 Inhibition and Cognitive Function

Another investigation focused on the cognitive outcomes associated with SPIN1 inhibition using MS31 in animal models:

Q & A

Q. What is the mechanistic basis for MS31 trihydrochloride's inhibition of SPIN1?

this compound selectively binds to Tudor domain II of SPIN1, disrupting its interaction with H3K4me3-modified histones. This inhibition is quantified via dissociation constant (Kd = 91 nM) and IC50 values derived from AlphaLISA (77 nM) and fluorescence polarization (FP, 243 nM) assays. Researchers should validate binding using competitive assays with methylated peptides and structural techniques like X-ray crystallography to confirm domain specificity .

Q. What experimental conditions are critical for maintaining this compound stability in vitro?

The compound is soluble in DMSO (62.5 mg/mL) and requires storage at -20°C to prevent degradation. For cellular assays, dissolve in DMSO at ≤0.1% v/v to avoid solvent toxicity. Include vehicle controls and verify solubility via dynamic light scattering (DLS) to rule out aggregation artifacts .

Q. How can researchers confirm SPIN1 selectivity of this compound in epigenetic studies?

Use orthogonal assays such as isothermal titration calorimetry (ITC) for binding affinity and competitive FP against other Tudor domain-containing proteins (e.g., TDRD3, PHF1). Validate selectivity by testing MS31 in SPIN1-knockout cell lines or via CRISPR interference to assess off-target effects .

Advanced Research Questions

Q. How should discrepancies between AlphaLISA and FP-derived IC50 values (77 nM vs. 243 nM) be interpreted?

Assay-specific sensitivities may explain the variance: AlphaLISA detects proximity-based interactions in a homogeneous format, while FP measures changes in peptide polarization. To reconcile data, perform dose-response curves under identical buffer conditions (e.g., pH, ionic strength) and use surface plasmon resonance (SPR) to determine kinetic parameters (kon/koff) .

Q. What methodologies are recommended for assessing this compound's efficacy in modulating histone crosstalk?

Combine chromatin immunoprecipitation (ChIP-seq) for H3K4me3 occupancy with RNA-seq to profile transcriptional changes. Correlate SPIN1 inhibition with downstream effects on oncogenic pathways (e.g., Wnt/β-catenin) using pathway enrichment analysis. Include rescue experiments with SPIN1 overexpression to confirm causality .

Q. How can researchers optimize this compound for in vivo pharmacokinetic (PK) studies?

While current evidence lacks in vivo data for MS31, structural analogs (e.g., zosuquidar trihydrochloride) suggest strategies: formulate with cyclodextrins for solubility, use LC-MS/MS for plasma quantification, and monitor tissue distribution via radiolabeling. Assess blood-brain barrier penetration if studying neurological cancers .

Q. What statistical approaches are appropriate for analyzing dose-dependent SPIN1 inhibition?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Apply Grubbs’ test to identify outliers in replicate experiments. For cellular viability assays, normalize data to untreated controls and use ANOVA with post-hoc Tukey tests to compare treatment groups .

Methodological Best Practices

- Data Validation : Cross-validate SPIN1 inhibition using orthogonal techniques (e.g., ITC for binding, Western blot for H3K4me3 displacement) .

- Toxicity Controls : Include non-cancerous cell lines (e.g., HEK293) to confirm MS31’s non-cytotoxic profile .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and raw data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.